molecular formula C10H6BrNO2 B1325382 2-(3-Bromobenzoyl)oxazole CAS No. 898759-81-4

2-(3-Bromobenzoyl)oxazole

Cat. No.: B1325382
CAS No.: 898759-81-4
M. Wt: 252.06 g/mol
InChI Key: YEJZTAJOGHFANW-UHFFFAOYSA-N
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Description

2-(3-Bromobenzoyl)oxazole is a chemical compound with the molecular formula C10H6BrNO2 It is a member of the oxazole family, which is characterized by a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromobenzoyl)oxazole typically involves the condensation of 3-bromobenzoyl chloride with oxazole. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol or amine derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromobenzoyl)oxazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: Researchers use this compound to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical research.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its derivatives are tested for their efficacy in treating various diseases.

    Industry: In the materials science field, this compound is used in the development of new polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzoyl)oxazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The bromine atom in the compound plays a crucial role in its reactivity, allowing it to form stable complexes with target molecules. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

    2-(3-Chlorobenzoyl)oxazole: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity.

    2-(3-Fluorobenzoyl)oxazole: Contains a fluorine atom, leading to variations in its chemical and physical properties.

    2-(3-Methylbenzoyl)oxazole:

Uniqueness: 2-(3-Bromobenzoyl)oxazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties. The bromine atom enhances its ability to participate in substitution reactions and form stable complexes with biological molecules, making it a valuable compound in various research fields.

Properties

IUPAC Name

(3-bromophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJZTAJOGHFANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642079
Record name (3-Bromophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-81-4
Record name (3-Bromophenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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